molecular formula CF4KNO4S2 B1419703 Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide CAS No. 860653-59-4

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

Cat. No. B1419703
CAS RN: 860653-59-4
M. Wt: 269.24 g/mol
InChI Key: IMBHGOLFXVHBMC-UHFFFAOYSA-N
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Description

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a chemical compound with the CAS Number: 860653-59-4 . It has a molecular weight of 269.24 . The IUPAC name for this compound is potassium (fluorosulfonyl) ((trifluoromethyl)sulfonyl)amide .


Molecular Structure Analysis

The InChI code for Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is 1S/CF4NO4S2.K/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1 . This indicates the connectivity and hydrogen count of its atoms .


Chemical Reactions Analysis

Potassium trifluoromethanesulfonimide, a related compound, is a Lewis acid used to enhance the low-temperature radical polymerization of N, N -dimethylacrylamide to synthesize poly (N, N -dimethylacrylamide) .


Physical And Chemical Properties Analysis

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a solid with a melting point of 101°C . It is a crystalline powder .

Scientific Research Applications

Perovskite Solar Cells

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide: (KFSI) has been utilized to enhance the efficiency of perovskite solar cells . The compound acts as a buried interface stabilizer, leveraging the synergistic effect of fluorine and sulfonyl functional groups. This results in improved defect passivation, optimized energy band alignment, and better perovskite crystallization, leading to an impressive efficiency of 24.17% .

Battery Technology

In the realm of battery research, KFSI stands out for its superior electrochemical properties, particularly in lithium-ion batteries . The compound’s suppressed anion mobility and structural flexibility contribute to the development of batteries with higher chemical and thermal stabilities .

Polymer Synthesis

KFSI serves as a Lewis acid in polymer chemistry, enhancing the low-temperature radical polymerization of monomers like N, N-dimethylacrylamide. This application is crucial for synthesizing polymers with specific properties, such as poly(N, N-dimethylacrylamide) .

Ionic Liquid Electrolytes

The compound is integral to the creation of ionic liquid electrolytes for lithium-ion batteries. These electrolytes exhibit high density, viscosity, and charge-discharge capacity, which are essential for the performance and longevity of the batteries .

Structural Analysis

KFSI’s crystal structure and cation-anion interactions have been extensively studied. Understanding these interactions is vital for the design of new anions and the improvement of existing battery technologies .

Electrochemical Applications

KFSI is involved in the synthesis of ionic liquids with improved fluidity, which are beneficial for various electrochemical applications. These liquids can optimize the performance of devices that rely on electrochemical reactions .

Safety and Hazards

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide can cause severe skin burns and eye damage .

Future Directions

Potassium trifluoromethanesulfonimide, a related compound, is used to enhance the low-temperature radical polymerization of N, N -dimethylacrylamide to synthesize poly (N, N -dimethylacrylamide) . This suggests potential applications in the field of polymer chemistry.

Mechanism of Action

properties

IUPAC Name

potassium;fluorosulfonyl(trifluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4NO4S2.K/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBHGOLFXVHBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4KNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

CAS RN

860653-59-4
Record name Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
Reactant of Route 2
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
Reactant of Route 3
Potassium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

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